molecular formula C15H22NO6P B1206995 Phenyl[1-(n-succinylamino)pentyl]phosphonate

Phenyl[1-(n-succinylamino)pentyl]phosphonate

Cat. No.: B1206995
M. Wt: 343.31 g/mol
InChI Key: FJQWWGCHPFSERW-CQSZACIVSA-N
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Description

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE is a dicarboxylic acid monoamide that serves as a hapten and transition state analogue. It contains phenylphosphonate and succinoylamino moieties, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves the reaction of phenylphosphonic dichloride with N-succinylaminopentanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Serves as a hapten in immunological studies to elicit immune responses.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves its role as a hapten, which binds to larger carrier molecules such as proteins to elicit an immune response. The compound’s phenylphosphonate moiety interacts with specific molecular targets, leading to the activation of immune pathways .

Comparison with Similar Compounds

Similar Compounds

  • PHENYL[1-(N-SUCCINYLAMINO)BUTYL]PHOSPHONATE
  • PHENYL[1-(N-SUCCINYLAMINO)HEXYL]PHOSPHONATE
  • PHENYL[1-(N-SUCCINYLAMINO)OCTYL]PHOSPHONATE

Uniqueness

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE is unique due to its specific chain length and the presence of both phenylphosphonate and succinoylamino moieties. This combination provides distinct chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C15H22NO6P

Molecular Weight

343.31 g/mol

IUPAC Name

4-[[(1R)-1-[hydroxy(phenoxy)phosphoryl]pentyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H22NO6P/c1-2-3-9-14(16-13(17)10-11-15(18)19)23(20,21)22-12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t14-/m1/s1

InChI Key

FJQWWGCHPFSERW-CQSZACIVSA-N

Isomeric SMILES

CCCC[C@H](NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1

SMILES

CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1

Canonical SMILES

CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl[1-(n-succinylamino)pentyl]phosphonate
Reactant of Route 2
Phenyl[1-(n-succinylamino)pentyl]phosphonate
Reactant of Route 3
Reactant of Route 3
Phenyl[1-(n-succinylamino)pentyl]phosphonate
Reactant of Route 4
Phenyl[1-(n-succinylamino)pentyl]phosphonate
Reactant of Route 5
Phenyl[1-(n-succinylamino)pentyl]phosphonate
Reactant of Route 6
Phenyl[1-(n-succinylamino)pentyl]phosphonate

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